

Cinepazide: A Technical Overview of its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: **Cinepazide**
Cat. No.: **B7818152**

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Cinepazide is a vasodilator agent utilized in the management of cardiovascular and cerebrovascular conditions. This technical guide provides an in-depth analysis of its core chemical properties, experimental protocols for their determination, and a visual representation of its synthesis and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

Cinepazide is most commonly available as a maleate salt. For clarity, the properties of both the free base and the maleate salt are presented below.

Quantitative Data Summary

Table 1: Chemical Properties of **Cinepazide** Free Base

Property	Value	Citation
CAS Number	23887-46-9	[1] [2]
Molecular Formula	C ₂₂ H ₃₁ N ₃ O ₅	[1] [2]
Molecular Weight	417.51 g/mol	[1] [2]
Appearance	Solid powder	[1]

Table 2: Chemical Properties of **Cinepazide** Maleate

Property	Value	Citation
CAS Number	26328-04-1	[3] [4]
Molecular Formula	C ₂₂ H ₃₁ N ₃ O ₅ ·C ₄ H ₄ O ₄	[3]
Molecular Weight	533.57 g/mol	[3]
Melting Point	135°C or 173°C (decomposes)	[3]
Appearance	White to light yellow to light orange powder to crystal	[5]
Purity	>98%	[3]

Experimental Protocols

This section details the methodologies for the synthesis of **Cinepazide** and the determination of its key chemical properties.

Synthesis of Cinepazide Maleate

A common synthetic route for **Cinepazide** maleate involves a "one-pot" method starting from trans-3,4,5-trimethoxycinnamic acid.[\[6\]](#)

Materials:

- trans-3,4,5-trimethoxycinnamic acid
- Carboxyl activator (e.g., ethyl chloroformate)
- Organic base (e.g., triethylamine)
- 1-[(1-tetrahydropyrrolicarbonyl)methyl]piperazine
- Dichloromethane (solvent)
- Maleic acid
- Anhydrous ethanol

Procedure:

- trans-3,4,5-trimethoxycinnamic acid and triethylamine are dissolved in dichloromethane and stirred at -10°C.[6]
- A solution of ethyl chloroformate in dichloromethane is added, and the reaction is stirred for 1 hour.[6]
- A solution of 1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine in dichloromethane is then slowly added, and the mixture is stirred for 3 hours to yield **Cinepazide** free base.[6]
- The reaction solution is acidified with 10% HCl, and the organic layer is separated.[6]
- The acid layer is then basified with 20% sodium hydroxide and extracted with dichloromethane to isolate the **Cinepazide** free base.[6]
- The free base is dissolved in anhydrous ethanol by heating.[7]
- This solution is then added to a solution of maleic acid in anhydrous ethanol with stirring.[7]
- The mixture is allowed to stand at room temperature for crystallization to occur.[7]
- The resulting white crystals of **Cinepazide** maleate are collected by filtration and dried.[7]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[5][6][7][8][9]

Procedure:

- A small amount of the crystalline sample is packed into a capillary tube.[6][9]
- The capillary tube is placed in a melting point apparatus.[8][9]
- The sample is heated at a slow, controlled rate.[6][8]
- The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[7][8] For a pure substance, this range is typically narrow.[7]

Determination of Molecular Weight by Mass Spectrometry

The molecular weight is determined using mass spectrometry, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry.[\[10\]](#)[\[11\]](#)

Procedure (General Principle):

- The sample is introduced into the mass spectrometer where it is ionized.[\[11\]](#)[\[12\]](#)
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a magnetic or electric field.[\[10\]](#)[\[12\]](#)
- A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[\[10\]](#)
- The peak corresponding to the molecular ion (the intact molecule with one or more charges) is used to determine the molecular weight.[\[12\]](#) High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.[\[12\]](#)

Determination of Solubility

The solubility of a compound can be determined by the shake-flask method.[\[13\]](#)[\[14\]](#)

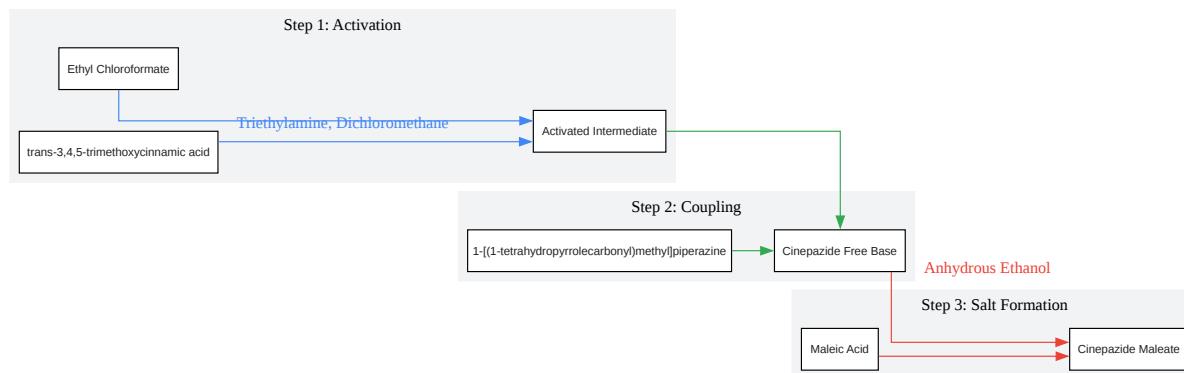
Procedure:

- An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol) in a flask.[\[13\]](#)
- The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (saturation).[\[13\]](#)[\[15\]](#)
- The saturated solution is then filtered to remove any undissolved solid.[\[13\]](#)
- A known volume of the filtrate is taken, and the solvent is evaporated.[\[15\]](#)

- The mass of the remaining solid is measured, and the solubility is calculated, typically expressed in mg/mL or g/100mL.[16]

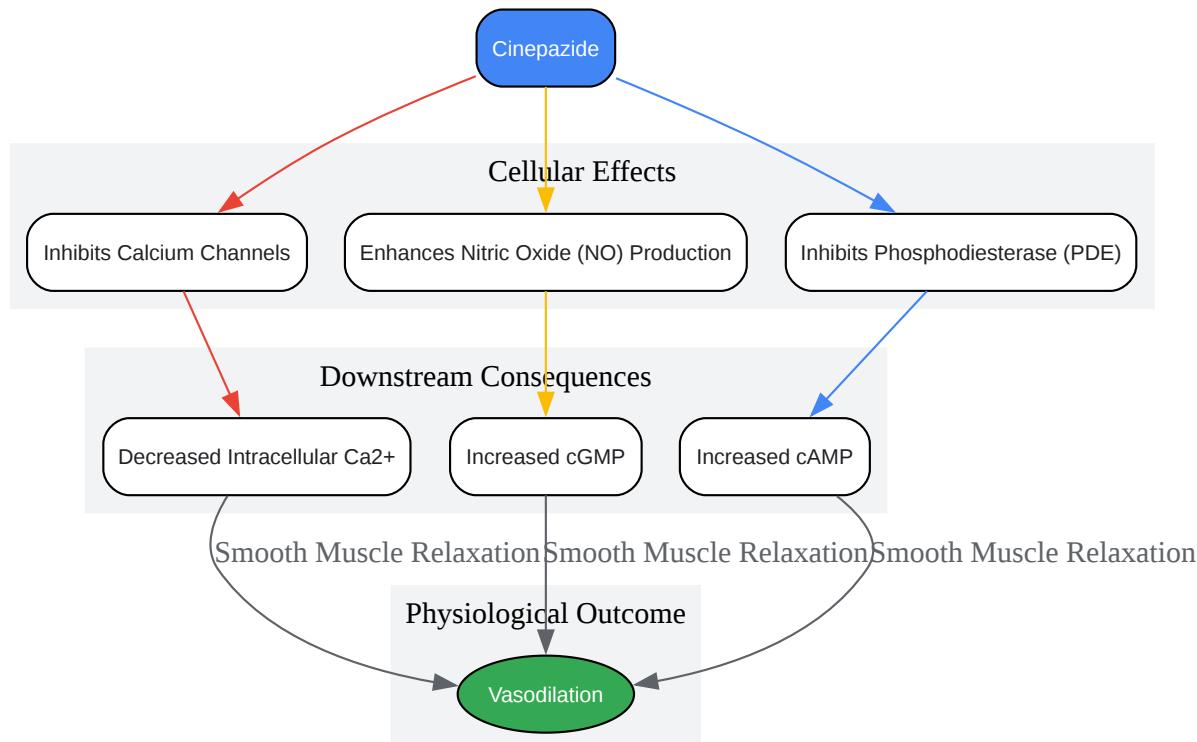
Visualizations

The following diagrams illustrate the synthesis workflow and the proposed signaling pathway of **Cinepazide**.



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Caption: Synthesis workflow for **Cinepazide** Maleate.



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Caption: Proposed signaling pathway for **Cinepazide**'s vasodilatory effects.

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